(1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one
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Overview
Description
(1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one is an organic compound characterized by the presence of a bromo and nitro group attached to a phenyl ring, along with a hydrazinylidene and propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one typically involves the reaction of 4-bromo-2-nitroaniline with acetylacetone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the final product through cyclization and dehydration steps. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts, and the reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The hydrazinylidene moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or azines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles such as amines or thiols. Reaction conditions typically involve moderate to high temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding aniline derivative, while nucleophilic substitution of the bromo group can produce a wide range of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups allow for versatile modifications and derivatizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Preliminary studies indicate that it may possess antimicrobial, anticancer, or anti-inflammatory activities, although further research is needed to confirm these effects and understand the underlying mechanisms.
Industry
In industrial applications, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes, contributing to the development of high-performance materials.
Mechanism of Action
The mechanism of action of (1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and nitro groups may facilitate binding to these targets through hydrogen bonding, van der Waals interactions, or covalent modifications. The hydrazinylidene moiety may also play a role in the compound’s reactivity, enabling it to participate in redox reactions or form stable complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-[(4-Chloro-2-nitrophenyl)hydrazinylidene]propan-2-one
- (1E)-1-[(4-Fluoro-2-nitrophenyl)hydrazinylidene]propan-2-one
- (1E)-1-[(4-Methyl-2-nitrophenyl)hydrazinylidene]propan-2-one
Uniqueness
Compared to these similar compounds, (1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one is unique due to the presence of the bromo group, which imparts distinct reactivity and physicochemical properties. The bromo group can participate in specific interactions and reactions that are not possible with other substituents, making this compound particularly valuable for certain applications in research and industry.
Properties
IUPAC Name |
(1E)-1-[(4-bromo-2-nitrophenyl)hydrazinylidene]propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O3/c1-6(14)5-11-12-8-3-2-7(10)4-9(8)13(15)16/h2-5,12H,1H3/b11-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWFZMCTMUTLBY-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=NNC1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=N/NC1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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